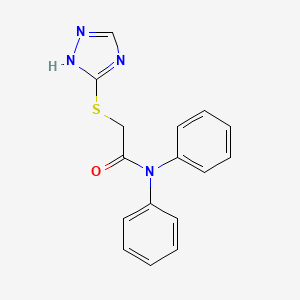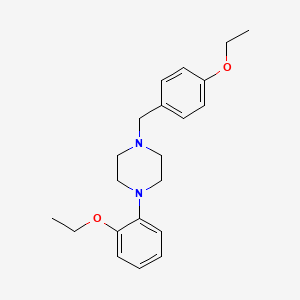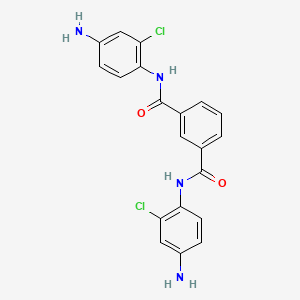![molecular formula C18H21NOS B5764013 4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)
4-[3-(benzyloxy)benzyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(benzyloxy)benzyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of 4-[3-(benzyloxy)benzyl]thiomorpholine is not yet fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(benzyloxy)benzyl]thiomorpholine have been studied extensively. It has been found to exhibit cytotoxic effects in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of using 4-[3-(benzyloxy)benzyl]thiomorpholine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which could limit its use in certain applications.
未来方向
There are several future directions for research on 4-[3-(benzyloxy)benzyl]thiomorpholine. One of the directions is to further investigate its mechanism of action in cancer, inflammation, and neurological disorders. This could provide valuable insights into the potential therapeutic applications of the compound. Another direction is to explore the use of the compound in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, future research could focus on developing new synthesis methods for the compound, which could improve its yield and purity.
合成方法
The synthesis of 4-[3-(benzyloxy)benzyl]thiomorpholine has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
4-[3-(benzyloxy)benzyl]thiomorpholine has shown promising results in scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420976 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)




